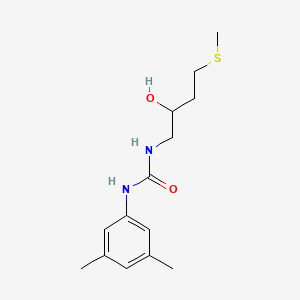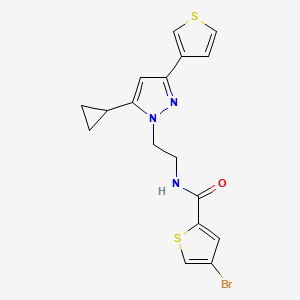
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, also known as DMBU, is a synthetic compound that has been studied for its potential applications in various scientific fields. This molecule is of interest due to its unique structure and potential biological activity, which has led to extensive research on its synthesis, mechanism of action, and potential applications in the scientific community.
科学研究应用
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been studied extensively for its potential applications in various scientific fields. One area of interest is its potential use as a pharmaceutical agent due to its reported biological activity. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to exhibit anti-inflammatory and anti-cancer properties, which make it a promising candidate for further drug development.
作用机制
The exact mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to inhibit the activity of certain signaling pathways, such as the NF-κB pathway, which is involved in cell growth and inflammation.
Biochemical and Physiological Effects:
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea inhibits the growth of certain cancer cell lines and reduces the production of inflammatory molecules. In vivo studies have shown that 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea can reduce inflammation and tumor growth in animal models.
实验室实验的优点和局限性
One advantage of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea in lab experiments is its reported biological activity, which makes it a promising candidate for drug development. Additionally, 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is relatively easy to synthesize and purify, which makes it accessible for research purposes. However, one limitation of using 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea is the lack of understanding of its exact mechanism of action, which can make it difficult to interpret experimental results.
未来方向
There are several future directions for research on 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea. One area of interest is further exploration of its potential as a pharmaceutical agent. 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea has shown promising anti-inflammatory and anti-cancer properties, and further research could lead to the development of new drugs for these conditions. Additionally, further studies on the mechanism of action of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea could provide insights into its potential applications in other scientific fields.
合成方法
The synthesis of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea involves the reaction of 3,5-dimethylphenyl isocyanate with 2-hydroxy-4-methylsulfanylbutylamine. This reaction results in the formation of 1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea, which can then be purified and used for further research.
属性
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-10-6-11(2)8-12(7-10)16-14(18)15-9-13(17)4-5-19-3/h6-8,13,17H,4-5,9H2,1-3H3,(H2,15,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABSCXYDSBHMHOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)NCC(CCSC)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-Dimethylphenyl)-3-(2-hydroxy-4-methylsulfanylbutyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[[3-(3,5-Dimethylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2393862.png)

![N-[1-(2-adamantyl)ethyl]-4-bromobenzenesulfonamide](/img/structure/B2393864.png)

![1-(4-Methylphenyl)-4-[5-(2-pyridyl)-1,2,4-oxadiazol-3-yl]-2-pyrrolidinone](/img/structure/B2393868.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2393869.png)

![4-ethoxy-3,5-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2393871.png)
![N-(2,3-dimethylphenyl)-2-(3-oxo-8-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamide](/img/structure/B2393873.png)

![3,3-Dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-azasilolidine-5-carboxylic acid](/img/structure/B2393876.png)
![2-cyclopropyl-4-methyl-6-(methylsulfanyl)-N-[2-(4-phenylpiperazin-1-yl)propyl]pyrimidine-5-carboxamide](/img/structure/B2393877.png)
![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)